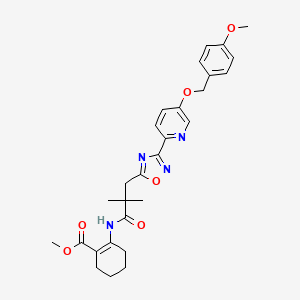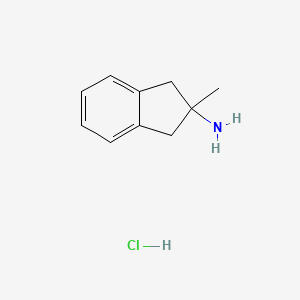
1-(1,1-Difluoroethyl)-4-isobutylbenzene
Descripción general
Descripción
1-(1,1-Difluoroethyl)-4-isobutylbenzene is an organic compound that belongs to the class of difluoroethylated aromatics. . The presence of the difluoroethyl group in the molecule imparts unique steric and electronic features, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-4-isobutylbenzene typically involves the difluoroethylation of aromatic compounds. One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . The reaction conditions often include the use of a nickel catalyst, such as nickel(II) chloride, in the presence of a base like potassium carbonate, under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation processes using similar reagents and catalysts as in laboratory synthesis. The scalability of the reaction and the availability of inexpensive raw materials like 1,1-difluoroethyl chloride make it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Difluoroethyl)-4-isobutylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl or methyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Halogenated or nitrated derivatives of this compound.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Ethyl or methyl derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Difluoroethyl)-4-isobutylbenzene has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals due to its unique steric and electronic properties.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a precursor for other functionalized compounds.
Material Science: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Agrochemicals: Incorporated into the design of new agrochemicals for enhanced efficacy and stability.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Difluoroethyl)-4-isobutylbenzene involves its interaction with molecular targets through its difluoroethyl group. The presence of fluorine atoms can influence the electronic properties and reactivity of the molecule, allowing it to interact with specific enzymes or receptors in biological systems . The difluoroethyl group can mimic the steric and electronic features of other functional groups, making it a valuable moiety in drug design and development .
Comparación Con Compuestos Similares
- 1-(1,1-Difluoroethyl)-2-fluorobenzene
- 1-(1,1-Difluoroethyl)-4-methylbenzene
- 1-(1,1-Difluoroethyl)-4-chlorobenzene
Uniqueness: 1-(1,1-Difluoroethyl)-4-isobutylbenzene is unique due to the presence of both the difluoroethyl group and the isobutyl group on the aromatic ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science .
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-4-(2-methylpropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2/c1-9(2)8-10-4-6-11(7-5-10)12(3,13)14/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBENDOBVVLHMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60846587 | |
| Record name | 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60846587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918110-09-5 | |
| Record name | 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60846587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)



![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)








